3-Biphenylmagnesium bromide

Catalog No.
S1489432
CAS No.
103068-18-4
M.F
C12H9BrMg
M. Wt
257.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Biphenylmagnesium bromide

CAS Number

103068-18-4

Product Name

3-Biphenylmagnesium bromide

IUPAC Name

magnesium;phenylbenzene;bromide

Molecular Formula

C12H9BrMg

Molecular Weight

257.41 g/mol

InChI

InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-5,7-10H;1H;/q-1;;+2/p-1

InChI Key

SRNAAWKKVXHYTI-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C2=CC=C[C-]=C2.[Mg+2].[Br-]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C[C-]=C2.[Mg+2].[Br-]

Synthesis and Reactivity:

3-Biphenylmagnesium bromide (C12H9BrMg) is an organomagnesium compound, which is a class of reagents known for their reactivity towards various organic functional groups. It is typically synthesized by reacting 3-bromobiphenyl with metallic magnesium in an inert solvent, such as tetrahydrofuran (THF) [].

Applications in Organic Synthesis:

-Biphenylmagnesium bromide finds applications in various organic synthesis reactions, including:

  • Nucleophilic addition: Due to the presence of a nucleophilic magnesium center, it can react with carbonyl compounds (aldehydes, ketones) to form alcohols.
  • Grignard reaction: Similar to other Grignard reagents, it can react with various organic electrophiles, such as alkyl halides, epoxides, and imines, to form new carbon-carbon bonds.
  • Carbometalation: It can participate in carbometalation reactions, where it inserts a carbon atom into a molecule containing an aromatic ring system [].

These reactions are valuable tools for constructing complex organic molecules with desired functionalities, making 3-biphenylmagnesium bromide a versatile reagent in organic synthesis research.

Specific Examples in Research:

-Biphenylmagnesium bromide has been employed in various research studies for the synthesis of diverse organic compounds. Here are a few specific examples:

  • Synthesis of biphenyl alcohols: The nucleophilic addition of 3-biphenylmagnesium bromide to different aldehydes has been used to prepare various biphenyl alcohols, which are important building blocks for pharmaceuticals and functional materials [].
  • Preparation of complex biaryl derivatives: Through the Grignard reaction with different aryl halides, 3-biphenylmagnesium bromide has been utilized to synthesize complex biaryl derivatives with potential applications in organic electronics and medicinal chemistry [].
  • Development of new catalysts: Researchers have explored the use of 3-biphenylmagnesium bromide in the development of novel catalysts for various organic transformations, demonstrating its potential contribution to catalysis research [].

Origin and Significance:

3-Biphenylmagnesium bromide is not found naturally. It is synthesized from 3-bromobiphenyl and magnesium metal in an inert solvent, typically tetrahydrofuran (THF) []. This Grignard reagent finds significance in organic synthesis due to the presence of the biphenyl group (two connected phenyl rings) which can participate in various reactions leading to complex organic molecules.


Molecular Structure Analysis

The molecular structure of 3-Biphenylmagnesium bromide (C₁₂H₉BrMg) consists of a central magnesium atom (Mg) bonded to a bromine atom (Br) and a biphenyl group (C₆H₅-C₆H₄-). The biphenyl group has a single bond connecting the two phenyl rings at the 3rd position of one ring. The magnesium atom also has a covalent bond with a lone pair of electrons.

Here are some key features of the structure:

  • Aromatic character: The biphenyl group is aromatic, meaning it has a stable ring structure with delocalized electrons, making it less reactive than a single phenyl ring.
  • Nucleophilic carbon: The carbon atom attached to the magnesium in the biphenyl group has a partial negative charge due to the electronegativity difference between carbon and magnesium. This makes it a nucleophilic center, readily attacking electrophilic carbon atoms in other molecules.

Chemical Reactions Analysis

Synthesis:

The primary reaction involving 3-Biphenylmagnesium bromide is its synthesis from 3-bromobiphenyl and magnesium metal in THF under an inert atmosphere [].

C₆H₅-C₆H₄-Br + Mg  + THF ->  C₆H₅-C₆H₄-MgBr + THF•H+

Carbon-carbon bond formation:

As a Grignard reagent, 3-Biphenylmagnesium bromide reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. The reaction involves nucleophilic attack by the biphenyl carbon on the carbonyl carbon, followed by protonation with water or another protic solvent.

For example, the reaction with formaldehyde (HCHO) yields a primary alcohol:

C₆H₅-C₆H₄-MgBr + HCHO ->  C₆H₅-C₆H₄-CH₂OH + MgBrOH

Other reactions:

3-Biphenylmagnesium bromide can also participate in other reactions like oxidative coupling with copper(I) chloride (CuCl) to form biaryls (compounds with two aryl groups).

Note

Due to the presence of the biphenyl group, 3-Biphenylmagnesium bromide might exhibit different reactivity compared to simpler Grignard reagents with a single phenyl ring.


Physical And Chemical Properties Analysis

  • Physical state: Likely a white or grey solid (based on similar Grignard reagents)
  • Melting point: Not available (decomposes before melting)
  • Boiling point: Not available (decomposes before boiling)
  • Solubility: Highly soluble in THF, insoluble in water
  • Stability: Air and moisture sensitive, decomposes upon exposure

Mechanism of Action (not applicable)

3-Biphenylmagnesium bromide does not have a specific biological mechanism of action. It functions as a reagent in organic synthesis.

3-Biphenylmagnesium bromide is a hazardous compound due to several factors:

  • Flammability: The THF solvent is highly flammable.
  • Air and moisture sensitivity: Reacts violently with water and moisture, releasing flammable hydrogen gas.
  • Reactivity: Reacts exothermically with many organic compounds.

Safety precautions include working under an inert atmosphere, using appropriate personal protective equipment (PPE) like gloves and goggles, and handling the compound in a well-ventilated fume hood.

Data:

  • Flammability point of THF: -64°C

Dates

Modify: 2023-08-15

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